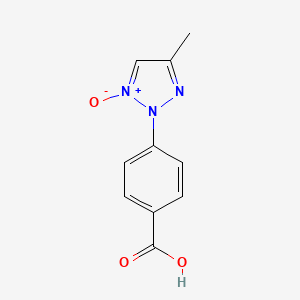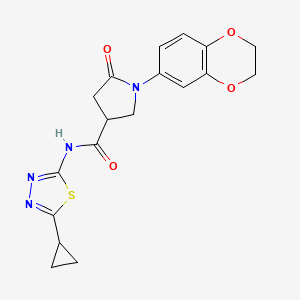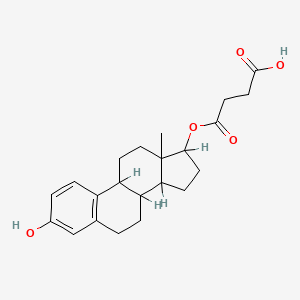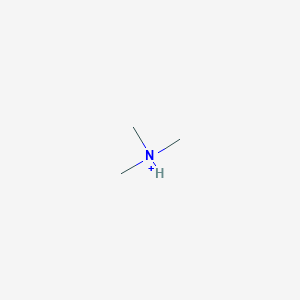![molecular formula C26H21N3O5 B1229269 3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione is a member of pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- A study by Dalloul (2011) focused on synthesizing a series of compounds including 1,4-bis(3-aroyl-1-aryl-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazol-4,6-dion-5-yl)benzene by reacting 1,4-bis-maleimidobenzene with appropriate nitrilimines. The structural integrity of these compounds was confirmed through microanalysis and spectral data (Dalloul, 2011).
2. Optoelectronic and Charge Transport Properties
- Research by Wazzan and Irfan (2019) explored the structural, optoelectronic, and charge transport properties of similar compounds for potential application in organic light-emitting diodes (OLEDs). This involved detailed theoretical calculations and experimental spectroscopy analyses (Wazzan & Irfan, 2019).
3. Synthesis for Potential Antimicrobial and Antifungal Applications
- A 2017 study by Elgemeie et al. described the synthesis of novel derivatives related to pyridones, which exhibited significant in vitro antibacterial and antifungal properties. This showcases potential applications in pharmaceutical research (Elgemeie et al., 2017).
4. Applications in Organic Optoelectronic Materials
- Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, including similar compounds, under mild conditions. These derivatives demonstrated potential applications in the synthesis of novel organic optoelectronic materials due to their unique optical properties (Zhang et al., 2014).
Eigenschaften
Molekularformel |
C26H21N3O5 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
3-benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C26H21N3O5/c1-33-19-14-8-6-12-17(19)28-25(31)21-22(24(30)16-10-4-3-5-11-16)27-29(23(21)26(28)32)18-13-7-9-15-20(18)34-2/h3-15,21,23H,1-2H3 |
InChI-Schlüssel |
ZUZQEZAJBSNUGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3C(C(=N2)C(=O)C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5OC |
Kanonische SMILES |
COC1=CC=CC=C1N2C3C(C(=N2)C(=O)C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)


![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-[1,3]dioxolan-2-YL]-benzoic acid](/img/structure/B1229201.png)




![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)